Failure to Prevent MPTP-Induced Striatal Dopamine Depletion: Direct Comparison with 1,3-Dimethyl-N-propargyl-THIQ
In the standard MPTP mouse model of Parkinson's disease, 1,3-DiMeTIQ pretreatment did NOT prevent the MPTP-induced decrease in striatal dopamine content or the loss of tyrosine hydroxylase-positive (TH+) neurons in the substantia nigra, whereas its N-propargyl analog (1,3-diMe-N-proTIQ) did provide significant protection [1].
| Evidence Dimension | Prevention of MPTP-induced striatal dopamine depletion and nigral TH+ cell loss |
|---|---|
| Target Compound Data | 1,3-DiMeTIQ: did NOT prevent dopamine depletion or TH+ cell loss (no significant difference from MPTP-alone group) |
| Comparator Or Baseline | 1,3-DiMe-N-proTIQ: significantly prevented both dopamine depletion and TH+ cell loss (specific values reported for trans-isomer showing potent protective effects) |
| Quantified Difference | Categorical (present vs. absent protection); trans-1,3-diMe-N-proTIQ isomer showed potent protection while cis-isomer inhibited MPP+-induced cytotoxicity in vitro |
| Conditions | C57BL/6 mice; repeated MPTP administration (30 mg/kg i.p. once daily for 5 days); pretreatment with test compounds at 20 or 40 mg/kg i.p.; striatal dopamine measured by HPLC; TH+ cells counted by immunohistochemistry in substantia nigra |
Why This Matters
This categorical difference in neuroprotective efficacy directly determines compound selection: 1,3-DiMeTIQ·HCl is appropriate as a negative control or tool to study non-protective THIQ pharmacology, while the N-propargyl analog should be selected for neuroprotection-focused programs.
- [1] Katagiri N, et al. Preventative effects of 1,3-dimethyl- and 1,3-dimethyl-N-propargyl-1,2,3,4-tetrahydroisoquinoline on MPTP-induced Parkinson's disease-like symptoms in mice. Brain Res. 2010;1321:133-42. View Source
